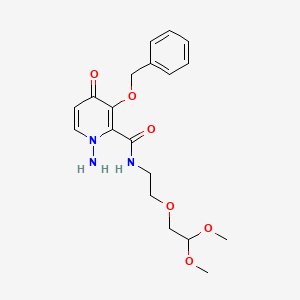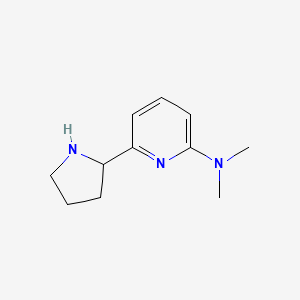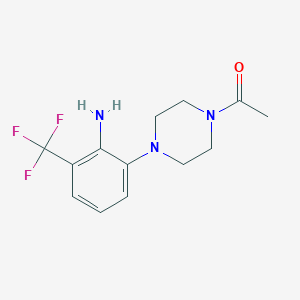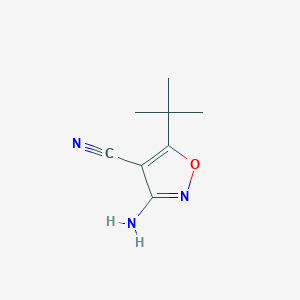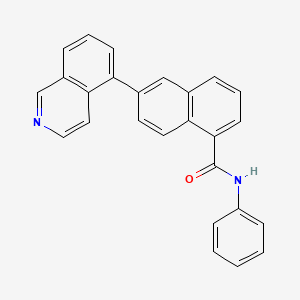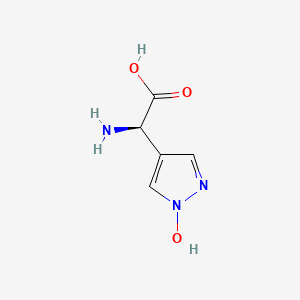![molecular formula C9H7NO4S B15207088 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that features both oxazole and thiol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole typically involves the condensation of 2-aminophenol with thiourea, followed by cyclization and functional group modifications. One common method includes:
Condensation Reaction: 2-aminophenol reacts with thiourea at elevated temperatures (around 200°C) to form benzoxazole-2-thiol.
Functional Group Modification: The benzoxazole-2-thiol is then reacted with methyl chloroacetate in methanol under reflux conditions to introduce the carboxy(hydroxy)methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting oxidative stress and inflammation.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzoxazole: Lacks the thiol and carboxy(hydroxy)methyl groups, making it less reactive in certain chemical reactions.
Oxazole: Similar ring structure but lacks the benzene ring and additional functional groups.
Thiazole: Contains a sulfur atom in the ring, offering different reactivity and biological activity.
特性
分子式 |
C9H7NO4S |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
2-hydroxy-2-(7-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-6(9(12)13)8-10-4-2-1-3-5(15)7(4)14-8/h1-3,6,11,15H,(H,12,13) |
InChIキー |
MMMGRROOHSYZJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


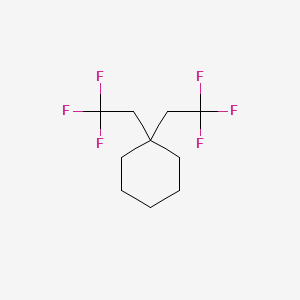
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
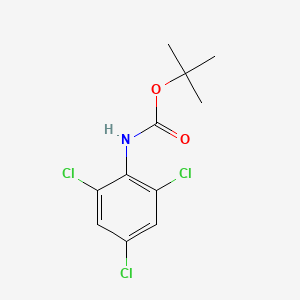
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)

